molecular formula C10H11BrF3NO3S B8202706 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202706
M. Wt: 362.17 g/mol
InChI Key: KKINPDQXMZEPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C10H11BrF3NO3S and a molecular weight of 362.17 g/mol . This compound is characterized by the presence of a bromine atom, an isopropyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

4-Bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-N-isopropyl-2-methoxybenzenesulfonamide: Similar structure but lacks the trifluoromethoxy group.

    4-Bromo-N-isopropyl-2-(trifluoromethyl)benzenesulfonamide: Contains a trifluoromethyl group instead of trifluoromethoxy.

Properties

IUPAC Name

4-bromo-N-propan-2-yl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO3S/c1-6(2)15-19(16,17)9-4-3-7(11)5-8(9)18-10(12,13)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKINPDQXMZEPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and isopropylamine (0.21 mL, 2.57 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-N-isopropyl-2-(trifluoromethoxy)benzenesulfonamide (0.29 g, 78%) was provided after purification. MS (ESI) m/z 362. HPLC purity 100.0% at 210-370 nm, 9.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.